1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
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Overview
Description
1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a fused pyridine and diazepine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves the construction of the diazepine ring system through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyridine fragment. This can be achieved through a series of reactions including cyclization and functionalization of intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often leading to the formation of more stable derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the diazepine ring .
Scientific Research Applications
1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets in the body. It acts as a positive allosteric modulator of the GABA_A receptor complex, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to its anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its use in treating anxiety disorders.
Uniqueness: 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is unique due to its specific structural features, such as the cyclopropylmethyl group and the fused pyridine-diazepine ring system. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-2-5-12-8-14-6-7-16(13(12)15-10)9-11-3-4-11/h2,5,11,14H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKUJMXIBWSNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCCN2CC3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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